
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil
Overview
Description
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a useful research compound. Its molecular formula is C12H9BrF2N2O2 and its molecular weight is 331.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that enhances its biological activity. The presence of the difluorobenzyl group and the bromine atom at specific positions on the uracil ring contributes to its interaction with biological targets.
GnRH Antagonism
The primary biological activity of this compound is its role as a GnRH antagonist. GnRH is critical in regulating reproductive hormone release. By antagonizing GnRH receptors, this compound can effectively suppress luteinizing hormone (LH) release, which is beneficial in treating conditions like endometriosis and prostate cancer.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. Modifications at the 5 and 6 positions of the uracil ring have shown significant effects on binding affinity and biological activity. For instance, the introduction of a methyl group at the 6-position enhances receptor binding potency by 5 to 10 times compared to unmodified uracil derivatives .
In Vivo Studies
In a study involving castrated cynomolgus monkeys, oral administration of this compound demonstrated sustained suppression of plasma LH levels for over 24 hours at a dose of 3 mg/kg. This highlights its potential for long-term therapeutic application in managing hormone-dependent conditions .
Clinical Relevance
The compound is currently under investigation for its efficacy in treating endometriosis-related pain. Its ability to maintain low levels of circulating LH suggests it may be effective in reducing estrogen-driven pathologies .
Properties
IUPAC Name |
5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJUUXDNYYRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.